molecular formula C9H18N6 B000313 Altretamine CAS No. 645-05-6

Altretamine

Cat. No. B000313
CAS RN: 645-05-6
M. Wt: 210.28 g/mol
InChI Key: UUVWYPNAQBNQJQ-UHFFFAOYSA-N
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Description

Altretamine, known chemically as hexamethylmelamine, is recognized for its antineoplastic properties, largely utilized within the domain of cancer chemotherapy. It necessitates metabolic activation, with its metabolites potentially acting as alkylating agents, though it is not directly cross-resistant with classical alkylating agents. This characteristic underscores its unique mechanism of action compared to other chemotherapeutic drugs (Lee & Faulds, 1995).

Synthesis Analysis

The synthesis of Altretamine, while not detailed in the provided sources, typically involves complex organic synthesis pathways. Altretamine's unique structure, derived from the s-triazine scaffold, highlights its role in cancer therapy, indicating the significance of its chemical synthesis in developing anticancer drugs. The s-triazine core of Altretamine has been pivotal in the design and development of novel anticancer agents, demonstrating the compound's importance beyond its immediate therapeutic application (Dai et al., 2023).

Molecular Structure Analysis

Altretamine's molecular structure, centered around the 1,3,5-triazine derivative, is instrumental in its anticancer activity. This structure allows for the attachment of various functional groups, enhancing its cytotoxic effects. The molecular framework of Altretamine underpins its mechanism of action, with studies indicating that the s-triazine derivatives, including Altretamine, target multiple signaling pathways pivotal in cancer progression. This multi-targeted approach underscores the therapeutic potential of Altretamine's molecular architecture (Dai et al., 2023).

Chemical Reactions and Properties

While specific chemical reactions involving Altretamine are not elaborated upon in the sourced documents, its role as a cytotoxic agent implies involvement in reactions leading to DNA damage in cancer cells. Altretamine's metabolites may interact with DNA, leading to alkylating effects that are crucial for its antineoplastic activity. This interaction with cellular DNA underscores the chemical properties that make Altretamine an effective agent in cancer chemotherapy (Lee & Faulds, 1995).

Physical Properties Analysis

The physical properties of Altretamine, including its solubility and stability, are key to its formulation and administration as a chemotherapeutic agent. These properties determine the drug's bioavailability and pharmacokinetics, influencing its efficacy in clinical settings. However, detailed information on the physical properties from the provided sources is limited.

Chemical Properties Analysis

Altretamine's chemical properties, particularly its ability to undergo metabolic activation and interact with DNA, define its role in chemotherapy. Its structural basis as a s-triazine derivative contributes to its mechanism of action, which involves metabolic intermediates acting as alkylating agents. This property is fundamental to its application in treating cancers, particularly ovarian cancer, by inducing cytotoxic effects on cancer cells (Lee & Faulds, 1995).

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Altretamine, known as hexamethylmelamine, is a cytotoxic antineoplastic agent requiring metabolic activation, possibly acting as an alkylating agent. It has shown objective response rates in advanced ovarian cancer patients, particularly those who responded to previous alkylating agent or cisplatin-based therapy. It may enhance long-term survival when added to platinum-based regimens for advanced ovarian cancer treatment. Its activity in non-ovarian cancers is limited, and it is generally well tolerated with gastrointestinal, neurological, and hematological toxicities being the main adverse effects (Lee & Faulds, 1995).

Clinical Trials in Ovarian Cancer

In clinical trials, altretamine has been used as salvage therapy for platinum-refractory ovarian cancer. Although showing limited activity, it represents a treatment option for patients intolerant of platinum analogues or as maintenance therapy post-second-line treatment response (Markman et al., 1998).

Molecular Interactions

Studies have explored altretamine's interactions with model membranes, indicating its significant interaction with lipids, particularly in the tail group region of phospholipids. This understanding contributes to the molecular knowledge of its mechanism in cancer treatment (Bilge et al., 2019).

Binding with Proteins

Research on altretamine's binding with bovine serum albumin (BSA) indicates moderate binding affinity. It also exhibits an inhibitory effect on fibrillation of BSA, suggesting potential use in treating neuro-degenerative diseases (Ghosh et al., 2019).

Pharmacokinetic Enhancements

Efforts to enhance altretamine's solubility and oral bioavailability have led to the development of solid-lipid nanoparticles and complexes with improved drug release patterns and absorption, indicating potential for better clinical outcomes (Gidwani & Vyas, 2017).

DNA Interactions

Altretamine's interaction with calf thymus DNA (CT-DNA) has been studied, revealing its groove binding mechanism and suggesting its potential for therapeutic drug development (Goswami et al., 2022).

Safety And Hazards

Altretamine may cause severe nerve damage . It is associated with a low rate of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .

properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
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InChI Key

UUVWYPNAQBNQJQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Source PubChem
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Molecular Formula

C9H18N6
Record name HEXAMETHYLMELAMINE
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DSSTOX Substance ID

DTXSID4022579
Record name Hexamethylmelamine
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Molecular Weight

210.28 g/mol
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Physical Description

Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid
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Solubility

Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL)
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Mechanism of Action

The precise mechanism by which altretamine exerts its cytotoxic effect is unknown although it is classified as an alkylating anti-neoplastic agent. Through this mechanism, the drug is metabolized into alkylating agents by N-demethylation. These alkylating species consequently damage tumor cells., The exact mechanism of action is unknown. Although altretamine structurally resembles an alkylating agent, it has not been found to have alkylating activity in vitro. There is some evidence that it may inhibit DNA and RNA synthesis., The hexamethylmelamine analogue trimelamol (tris-hydroxymethyl[trimethyl]melamine) and its equicytotoxic stable analogues CB 7547, CB 7639 and CB 7669 have been used to clarify the mechanism of action for the N-(hydroxymethyl)melamines as antitumour agents. Two main mechanisms have been proposed and explored: (i) formation of a reactive iminium species forming covalent adducts with DNA; and (ii) local formaldehyde release leading to cytotoxic damage. 32P-postlabelling and thermal denaturation experiments showed these compounds to be interactive with cytosine and guanine. Trimelamol gave rise to DNA-interstrand crosslinks in naked plasmid DNA and in cultured cell lines, whereas the analogues failed to do so under a variety of experimental conditions. Along with our observations that cell lines with acquired resistance to the N-(hydroxymethyl)melamines showed no significant cross-resistance to classical bifunctional alkylating agents, DNA crosslinking may play only a minor role in their mechanism of action. In cultured cell lines treatment with formaldehyde, trimelamol and CB 7639 gave rise to high levels of DNA-protein crosslinks with a gradual disappearance over a 24 hr period. Along with ... earlier observations that resistance to trimelamol coincides with cross-resistance to formaldehyde, /investigators/ conclude that formaldehyde-release may be an important factor in their cytotoxicity. Further, the cytotoxicity of trimelamol or formaldehyde towards human ovarian cancer cells was not influenced by glutathione depletion. /N-(hydroxymethyl)melamines/
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Product Name

Altretamine

Color/Form

Needles from absolute ethanol, Solid

CAS RN

645-05-6
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Record name Altretamine
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Melting Point

172-174 °C, 172 - 174 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
LA Hansen, TE Hughes - DICP, 1991 - journals.sagepub.com
… Currently, altretamine is being evaluated by the Food and Drug Administration (FDA… altretamine is ovarian cancer, this disease state is reviewed to provide someinsight into altretamine's …
Number of citations: 12 journals.sagepub.com
CR Lee, D Faulds - Drugs, 1995 - Springer
Synopsis Altretamine (hexamethylmelamine) is a cytotoxic antineoplastic agent which appears to require metabolic activation. Metabolic intermediates may act as alkylating agents; …
Number of citations: 40 link.springer.com
G Damia, M D'lncalci - Clinical pharmacokinetics, 1995 - Springer
Altretamine (hexamethylmelamine) is an antitumour drug with demonstrated antitumour activity in refractory ovarian cancer. Due to its poor water solubility, the drug has been given by …
Number of citations: 33 link.springer.com
N Keldsen, H Havsteen, I Vergote, K Bertelsen… - Gynecologic …, 2003 - Elsevier
OBJECTIVE: To evaluate the activity of oral Altretamine in … The patients were treated with 260 mg/m 2 /day of Altretamine in four … with a median of 3 courses of Altretamine (range 1–12). …
Number of citations: 55 www.sciencedirect.com
M Markman, JA Blessing, D Moore, H Ball… - Gynecologic …, 1998 - Elsevier
… the antitumor activity of altretamine (hexamethylmelamine) as … Altretamine was administered at a dose of 260 mg/m 2 orally … We conclude that altretamine has limited activity in platinum-…
Number of citations: 75 www.sciencedirect.com
B Gidwani, A Vyas - Artificial cells, nanomedicine, and …, 2016 - Taylor & Francis
The objective of the present study was to prepare solid lipid nanoparticles (SLNs) of altretamine (ALT) by the hot homogenization and ultrasonication method. The study was conducted …
Number of citations: 37 www.tandfonline.com
GJ Rustin, AE Nelstrop, M Crawford… - Journal of clinical …, 1997 - Citeseer
… been seen in patients given altretamine as relapse therapy.… Altretamine has the advantage over other salvage therapy of … We performed a study of altretamine to assess its response …
Number of citations: 76 citeseerx.ist.psu.edu
Y Alghazwani, K Venkatesan, K Prabahar… - Pharmaceutics, 2023 - mdpi.com
… This investigation proposes the usage of altretamine (ALT)-loaded … the synthetic alkylating agent known as altretamine (ALT). The … This may be the reason why altretamine-loaded …
Number of citations: 1 www.mdpi.com
P Deepa, P Kolandaivel, K Senthilkumar - Materials Science and …, 2012 - Elsevier
The present study is an attempt to have a better understanding of physicochemical interaction between anticancer drugs psoralen and altretamine with stacked DNA base pairs. The …
Number of citations: 28 www.sciencedirect.com
JK Chan, V Loizzi, A Manetta, ML Berman - Gynecologic oncology, 2004 - Elsevier
… the cases of two long-term survivors with recurrent ovarian cancer given oral altretamine. … while continuing to receive altretamine. Fifty-seven months after beginning altretamine therapy, …
Number of citations: 25 www.sciencedirect.com

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